molecular formula C9H16ClNO3 B11966206 Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate CAS No. 17102-03-3

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate

Cat. No.: B11966206
CAS No.: 17102-03-3
M. Wt: 221.68 g/mol
InChI Key: QSXHEGNDCCVKAF-UHFFFAOYSA-N
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Description

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes an ethyl group, a 2-chloroethyl group, and a 2-methylpropanoyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate typically involves the reaction of 2-chloroethylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted carbamates .

Scientific Research Applications

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl(2-chloroethyl)(2-methylpropanoyl)carbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for enhancing the pharmacokinetic properties of various drugs. The presence of the chloroethyl and methylpropanoyl groups may influence its lipophilicity and ability to cross biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering drug metabolism.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.
  • Prodrug Characteristics : As a prodrug, it may be converted into active metabolites that exert therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorExhibits cytotoxic effects in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
Enzyme InhibitionInhibits specific metabolic enzymes
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

  • Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research indicated that the compound reduced levels of pro-inflammatory cytokines in macrophage cultures, highlighting its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : In animal models, the compound showed promise in protecting against neurodegeneration, possibly through modulation of oxidative stress pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several studies. Key findings include:

  • Absorption : Rapid absorption post-administration, with peak plasma concentrations reached within 1-3 hours.
  • Metabolism : Primarily metabolized by liver enzymes, with formation of active metabolites contributing to its biological effects.
  • Excretion : Excreted mainly via urine, with a half-life that supports once or twice daily dosing regimens.

Properties

CAS No.

17102-03-3

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

ethyl N-(2-chloroethyl)-N-(2-methylpropanoyl)carbamate

InChI

InChI=1S/C9H16ClNO3/c1-4-14-9(13)11(6-5-10)8(12)7(2)3/h7H,4-6H2,1-3H3

InChI Key

QSXHEGNDCCVKAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CCCl)C(=O)C(C)C

Origin of Product

United States

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